

Application Notes: (R)-Oxetan-2-ylmethanol in the Synthesis of Bioactive Molecules

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Compound of Interest

Compound Name: **Oxetan-2-ylmethanol**

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(R)-Oxetan-2-ylmethanol is a valuable chiral building block in medicinal chemistry, prized for its ability to introduce the oxetane motif into drug candidates. The incorporation of this small, polar, and three-dimensional ring system can significantly enhance the physicochemical and pharmacological properties of bioactive molecules. These enhancements include improved aqueous solubility, metabolic stability, and binding affinity to biological targets.^[1] This document provides detailed application notes and protocols for the use of **(R)-Oxetan-2-ylmethanol** in the synthesis of key bioactive molecules, along with insights into their mechanisms of action.

Key Advantages of Incorporating the (R)-Oxetan-2-yl Moiety:

- Improved Physicochemical Properties: The polar nature of the oxetane ring can increase the aqueous solubility of a molecule, a crucial factor for drug delivery and bioavailability. Its compact, sp^3 -rich structure can also disrupt planarity, leading to improved solubility and reduced crystal packing forces.
- Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities like gem-dimethyl or carbonyl groups, for which it can serve as a bioisostere.^[1]

- Improved Potency and Selectivity: The defined three-dimensional structure of the oxetane can lead to more precise interactions with the binding pockets of target proteins, enhancing potency and selectivity.
- Vector for Chemical Space Exploration: The hydroxyl group of **(R)-Oxetan-2-ylmethanol** provides a convenient handle for further chemical modifications, allowing for the exploration of the surrounding chemical space to optimize drug-target interactions.

Application Example 1: Synthesis of Vibegron, a β 3-Adrenergic Receptor Agonist

Vibegron is a selective agonist of the β 3-adrenergic receptor, approved for the treatment of overactive bladder.^[2] The (R)-oxetane moiety is a key structural feature, contributing to its favorable pharmacokinetic profile.

Synthetic Strategy Overview:

The synthesis of Vibegron can be accomplished through a multi-step sequence starting from **(R)-Oxetan-2-ylmethanol**. A key transformation involves the conversion of the primary alcohol to a suitable leaving group, such as a tosylate or iodide, followed by nucleophilic substitution to introduce a nitrogen-containing fragment. This fragment is then further elaborated and coupled with the pyrimidine-based core of Vibegron. While a direct synthesis starting from **(R)-Oxetan-2-ylmethanol** is not explicitly detailed in a single publication, a plausible and efficient route can be constructed based on established synthetic methodologies for oxetanes and related heterocycles. A crucial step is the preparation of a key intermediate, (R)-oxetan-2-ylmethanamine.

Experimental Protocols

Protocol 1: Synthesis of (R)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (Tosylate)

This protocol describes the conversion of the primary alcohol of **(R)-Oxetan-2-ylmethanol** to a tosylate, a versatile intermediate for nucleophilic substitution.

Materials:

- **(R)-Oxetan-2-ylmethanol**
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- To a stirred solution of **(R)-Oxetan-2-ylmethanol** (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq).
- Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to afford (R)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate as a white solid.

Protocol 2: Synthesis of (R)-2-(Azidomethyl)oxetane

This protocol details the conversion of the tosylate to an azide, a precursor to the primary amine.

Materials:

- (R)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate
- Sodium azide (NaN_3)
- Dimethylformamide (DMF, anhydrous)
- Water
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- Dissolve (R)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous dimethylformamide (DMF).
- Add sodium azide (1.5 eq) to the solution and heat the mixture to 60-70 °C.
- Stir the reaction for 4-6 hours, monitoring by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3 x).
- Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

- Carefully concentrate the solution under reduced pressure to yield (R)-2-(azidomethyl)oxetane. Caution: Organic azides can be explosive. Handle with appropriate safety precautions.

Protocol 3: Synthesis of (R)-Oxetan-2-ylmethanamine

This protocol describes the reduction of the azide to the primary amine.

Materials:

- (R)-2-(Azidomethyl)oxetane
- Palladium on carbon (10% Pd/C)
- Methanol
- Hydrogen gas (H₂)

Procedure:

- Dissolve (R)-2-(azidomethyl)oxetane (1.0 eq) in methanol.
- Carefully add 10% palladium on carbon (0.1 eq by weight).
- Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain (R)-oxetan-2-ylmethanamine.

Data Presentation

Table 1: Biological Activity of Vibegron

Parameter	Value	Species	Reference
EC ₅₀ (β_3 -adrenergic receptor)	2.13 nM	Human (in vitro)	[3]
Maximum Response (β_3 -adrenergic receptor)	99.2% (relative to isoproterenol)	Human (in vitro)	[3]
β_1 -adrenergic activity	0% (at 10 μ M)	Human (in vitro)	[3]
β_2 -adrenergic activity	2% (at 10 μ M)	Human (in vitro)	[3]

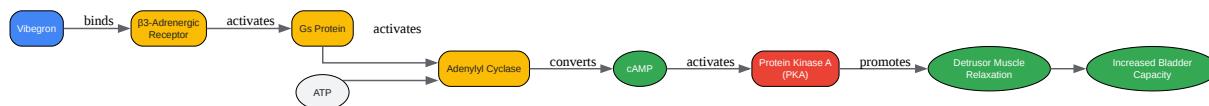
Table 2: Biological Activity of AZD6738 (Ceralasertib)

Parameter	Value	Cell Line	Reference
IC ₅₀ (ATR enzyme inhibition)	0.001 μ M	In vitro	[4]
IC ₅₀ (CHK1 phosphorylation inhibition)	0.074 μ M	Cellular assay	[4]
IC ₅₀ (Cell proliferation)	< 1 μ M	In 73/197 solid and haematological cell lines	[4]

Signaling Pathway Visualizations

Vibegron and the β_3 -Adrenergic Receptor Signaling Pathway

Vibegron acts as a selective agonist for the β_3 -adrenergic receptor, which is predominantly expressed in the detrusor muscle of the bladder.[2] Activation of this G-protein coupled receptor initiates a signaling cascade that leads to muscle relaxation and an increase in bladder capacity.

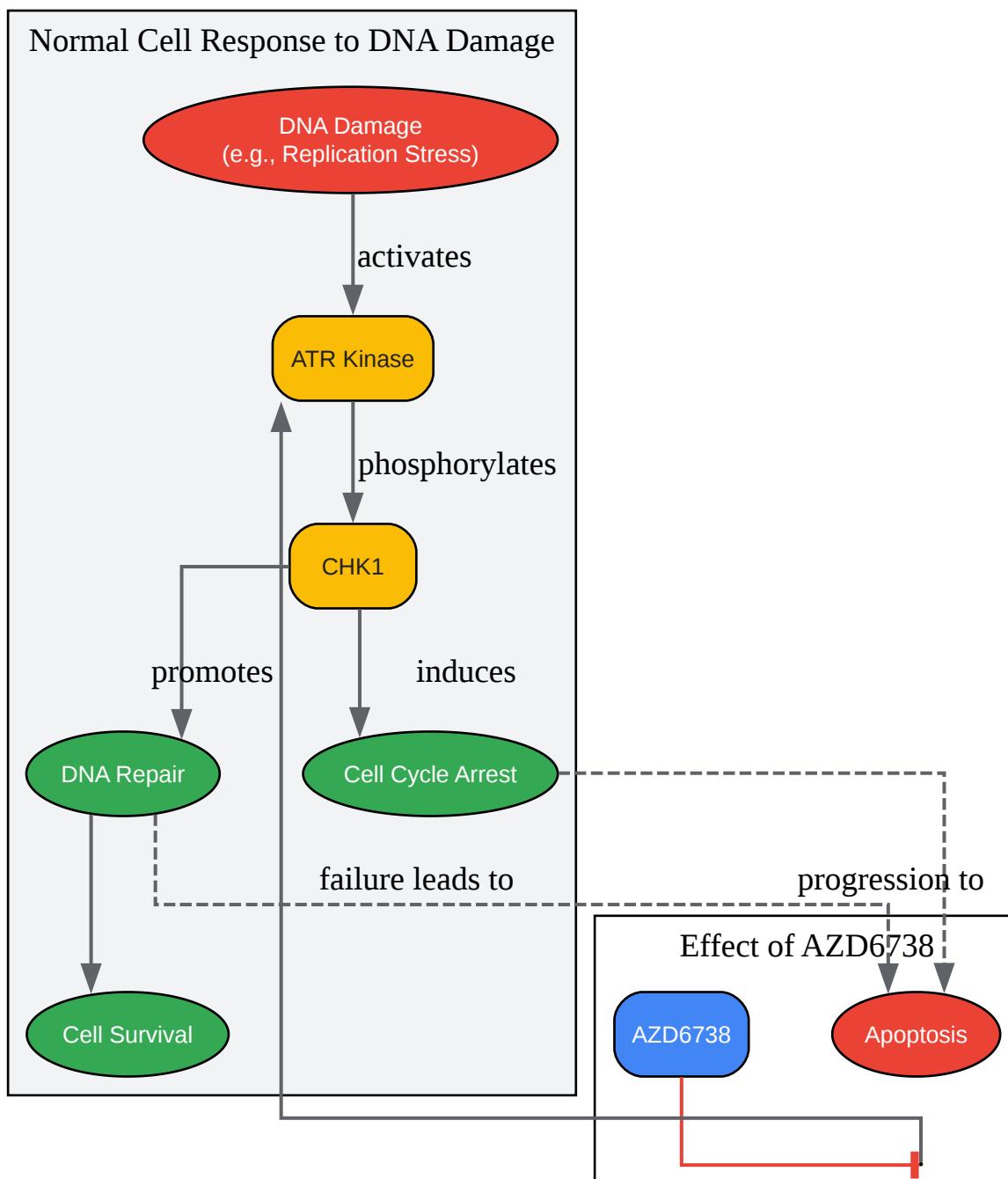


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Caption: Vibegron-mediated activation of the β3-adrenergic receptor signaling pathway.

AZD6738 and the ATR-Mediated DNA Damage Response Pathway

AZD6738 (Ceralasertib) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.^[4] ATR is a critical component of the DNA damage response (DDR) pathway, which is activated in response to single-strand DNA breaks and replication stress, often found in cancer cells.^{[1][5][6]} Inhibition of ATR by AZD6738 prevents the downstream signaling that allows cancer cells to repair DNA damage and survive, leading to cell cycle arrest and apoptosis.^[6]



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Caption: Inhibition of the ATR signaling pathway by AZD6738.

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